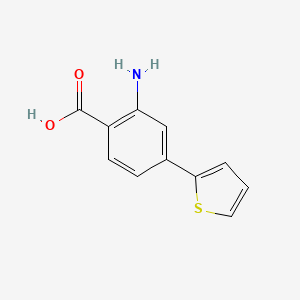

2-Amino-4-(thiophen-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

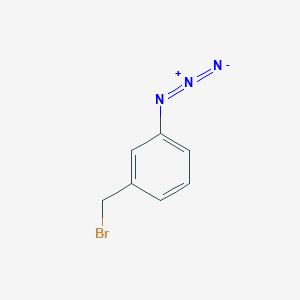

2-Amino-4-(thiophen-2-yl)benzoic acid is a chemical compound with the molecular formula C11H9NO2S . It is also known by its synonyms 2-amino-4-thiophen-2-yl benzoic acid and 2-amino-4-2-thienyl benzoic acid . This compound is part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group and a thiophen-2-yl group, and a carboxylic acid group . The InChI Key for this compound is RWXQPMJFVHLSST-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of reactions. For example, they can participate in [3+2] cycloaddition reactions with alkynes . They can also undergo condensation reactions with thioglycolic acid derivatives to generate 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 229°C to 232°C . Its molecular weight is 219.26 g/mol .Scientific Research Applications

Synthesis and Chemical Applications

Synthetic Pathways and Derivatives : The synthesis of 2-Amino-4-(thiophen-2-yl)benzoic acid derivatives has been explored for potential applications in plant growth regulation and material science. The compound's derivatives have been synthesized through multi-step reactions, showcasing their utility in creating novel compounds with potential biological or chemical activity (Teitei, 1980).

Development of Fluorescence Probes : Novel fluorescence probes have been designed and synthesized to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals and reactive intermediates of peroxidase, highlighting the compound's utility in developing tools for biological and chemical studies (Setsukinai et al., 2003).

Green Synthesis and Corrosion Inhibition : Research into the green synthesis of thiophen-2-yl derivatives has demonstrated their effectiveness as corrosion inhibitors, showcasing an application in materials science, particularly in protecting metals from corrosion (Singh et al., 2018).

Material Science and Photovoltaics

Dye-Sensitized Solar Cells (DSSCs) : Studies on the application of thiophen-2-yl derivatives in dye-sensitized solar cells have shown significant potential. These compounds, used as dyes in DSSCs, have contributed to achieving high power conversion efficiencies, demonstrating the role of thiophen-2-yl-based compounds in improving renewable energy technologies (Robson et al., 2013).

Biological Studies

Carbonic Anhydrase Inhibitors : Research has also focused on the synthesis of sulfonamides incorporating a thiophen-2-yl scaffold, showing strong affinity towards carbonic anhydrase isozymes. These compounds have been studied for their potential in lowering intraocular pressure, illustrating the biomedical applications of thiophen-2-yl derivatives (Casini et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

For instance, thiazole derivatives have been associated with a range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-Amino-4-(thiophen-2-yl)benzoic acid may have similar pharmacokinetic properties.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

properties

IUPAC Name |

2-amino-4-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXQPMJFVHLSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2766286.png)

![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)

![N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2766294.png)

![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide](/img/structure/B2766304.png)